molecular formula C11H21ClN2O4S B6276440 tert-butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate hydrochloride CAS No. 2763755-57-1

tert-butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate hydrochloride

Cat. No.: B6276440
CAS No.: 2763755-57-1
M. Wt: 312.81 g/mol
InChI Key: RRDDAGOHHOWNQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate hydrochloride: is a complex organic compound that features a tert-butyl group, azetidine rings, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate hydrochloride typically involves multiple steps. One common approach starts with the preparation of azetidine-3-carboxylic acid derivatives. The tert-butyl group is introduced via a protecting group strategy, often using tert-butyl chloroformate. The sulfonyl group can be added through sulfonylation reactions using reagents like sulfonyl chlorides .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group.

    Reduction: Reduction reactions can target the azetidine rings or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions are common, especially involving the tert-butyl group and the azetidine rings.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to deprotected azetidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The azetidine rings and sulfonyl group can engage in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. This compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets .

Comparison with Similar Compounds

  • tert-Butyl 3-iodoazetidine-1-carboxylate
  • tert-Butyl 3-(methylsulfonyl)oxyazetidine-1-carboxylate
  • tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

Uniqueness: tert-Butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate hydrochloride stands out due to its dual azetidine rings and the presence of both tert-butyl and sulfonyl groups. This combination of features provides unique reactivity and stability, making it a versatile compound for various applications .

Properties

CAS No.

2763755-57-1

Molecular Formula

C11H21ClN2O4S

Molecular Weight

312.81 g/mol

IUPAC Name

tert-butyl 3-(azetidin-3-ylsulfonyl)azetidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H20N2O4S.ClH/c1-11(2,3)17-10(14)13-6-9(7-13)18(15,16)8-4-12-5-8;/h8-9,12H,4-7H2,1-3H3;1H

InChI Key

RRDDAGOHHOWNQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2CNC2.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.